molecular formula C10H12N2O B1462832 2-(2-Methoxyethyl)-1H-benzo[d]imidazole CAS No. 84700-32-3

2-(2-Methoxyethyl)-1H-benzo[d]imidazole

Cat. No.: B1462832
CAS No.: 84700-32-3
M. Wt: 176.21 g/mol
InChI Key: ZXZMNNDOMUGBJS-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It features a benzimidazole core substituted with a 2-methoxyethyl group. Benzimidazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole is the human transmembrane protease serine 6 . This protease plays a crucial role in iron homeostasis and erythropoiesis .

Mode of Action

This compound is an imidazole derivative that appears to depress central nervous system (CNS) function via GABA . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open .

Biochemical Pathways

The imidazole group is a key component of many biochemical pathways. For instance, it is a part of the side-chain of the amino acid histidine, which is frequently found in the catalytic site of enzymes . The imidazole and benzimidazole rings have been commonly used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest .

Pharmacokinetics

The pharmacokinetics of this compound involve its cellular uptake, which is one of the main determinants of in vivo activity and potency . A significant advancement in improving uptake into cells has come through the conjugation of antisense oligonucleotides (ASOs) to triantenarry N-acetyl-galactosamine (GalNAc3), a ligand for the asialoglycoprotein receptor on hepatocytes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, its interaction with the GABA A receptor can lead to CNS depression . Furthermore, its specific interaction with human transmembrane protease serine 6 can have implications in the treatment of β-thalassemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the NO2 group in 2-Nitroimidazole, a derivative of imidazole, makes it a radiosensitizing compound in hypoxic tumors . Additionally, the type of anion in imidazolium ionic liquids can influence its thermal stability .

Biochemical Analysis

Biochemical Properties

2-(2-Methoxyethyl)-1H-benzo[d]imidazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been found to interact with enzymes such as imidazole glycerol phosphate synthase, which is involved in the histidine biosynthetic pathway . The interaction with this enzyme leads to the conversion of substrates into imidazole glycerol phosphate, a crucial intermediate in histidine biosynthesis. Additionally, this compound has been shown to bind to various proteins, influencing their structural conformation and activity. These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.

Cellular Effects

The effects of this compound on cellular processes are profound and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell proliferation and differentiation . Furthermore, this compound affects gene expression by binding to transcription factors and altering their ability to regulate target genes. This results in changes in the expression levels of genes involved in metabolic pathways, stress responses, and cell cycle regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to the accumulation of substrates and the depletion of products, thereby disrupting normal cellular functions. Additionally, the compound can activate specific enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions ultimately result in alterations in cellular processes and physiological responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound results in sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular metabolism and promoting tissue regeneration . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are dose-dependent and are more pronounced at concentrations exceeding the therapeutic threshold. Animal studies have also highlighted the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound undergoes metabolic conversion primarily in the liver, where it is processed by enzymes such as cytochrome P450 . This metabolic pathway leads to the formation of various metabolites, which are subsequently excreted through the kidneys. The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites, thereby impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the body, the compound is rapidly taken up by cells through active transport mechanisms . It is then distributed to various tissues, where it accumulates based on its affinity for different cellular components. The localization of this compound within cells is influenced by its interaction with intracellular transporters and binding proteins, which facilitate its movement to specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole typically involves the reaction of o-phenylenediamine with 2-methoxyethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

    Starting Materials: o-Phenylenediamine and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Procedure: The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

2-(2-Methoxyethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzo[d]imidazole: Lacks the 2-methoxyethyl group, leading to different chemical and biological properties.

    2-Ethyl-1H-benzo[d]imidazole: Similar structure but with an ethyl group instead of a methoxyethyl group.

    2-(2-Hydroxyethyl)-1H-benzo[d]imidazole: Contains a hydroxyethyl group, which can influence its solubility and reactivity.

Uniqueness

2-(2-Methoxyethyl)-1H-benzo[d]imidazole is unique due to the presence of the 2-methoxyethyl group, which can enhance its solubility in organic solvents and potentially improve its biological activity. This substitution can also influence the compound’s reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-methoxyethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-7-6-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZMNNDOMUGBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3.17 g (29.3 mmols) of o-phenylenediamine, 3.75 g (36.0 mmols) of 3-methoxypropionic acid [J. Am. Chem. Soc., 70, 1004 (1948)]and 32 ml of a 4 normal aqueous hydrochloric acid solution was heated under reflux for 14 hours. After cooling, the mixture was neutralized with a 28-30% aqueous ammonia solution. The mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: chloroform/methanol =20/1) to afford 4.74 g (yield: 92%) of 2-(2-methoxyethyl)benzimidazole.
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3.17 g
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3.75 g
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(1948)]and
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32 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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